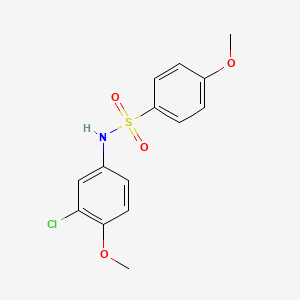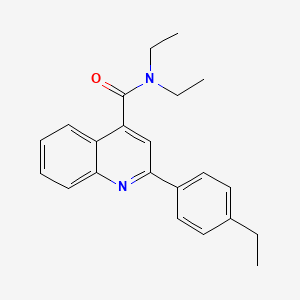
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide, commonly known as CMMS, is a sulfonamide derivative that has been widely used in scientific research applications. CMMS is a chemical compound that has been synthesized for its potential therapeutic properties, and it has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of CMMS is not fully understood. It is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for the growth and survival of microorganisms and cancer cells. CMMS has also been found to inhibit the activity of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
CMMS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have anti-inflammatory activity and reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
CMMS has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and has a long shelf life. CMMS has been found to have low toxicity and is safe for use in lab experiments. However, CMMS has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. CMMS is also sensitive to light and heat, which can affect its stability and activity.
未来方向
There are several future directions for the use of CMMS in scientific research. CMMS has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of CMMS and its potential therapeutic properties. In addition, new derivatives of CMMS can be synthesized and tested for their potential therapeutic properties. CMMS can also be used in combination with other drugs to enhance their therapeutic efficacy.
合成方法
CMMS can be synthesized using a straightforward two-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with sodium hydroxide to form 3-chloro-4-methoxyphenol. The second step involves the reaction of 3-chloro-4-methoxyphenol with benzenesulfonyl chloride to form CMMS. The yield of CMMS can be improved by using different solvents and reaction conditions.
科学研究应用
CMMS has been widely used in scientific research applications due to its potential therapeutic properties. It has been found to have antibacterial, antifungal, antiviral, and anti-inflammatory activities. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-4-6-12(7-5-11)21(17,18)16-10-3-8-14(20-2)13(15)9-10/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPGEJFHOKXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)


![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)



![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)